N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide

Medicinal Chemistry Physicochemical Property Analysis SAR Studies

SAR studies on 1,2,3-thiadiazole-4-carboxamides demand exact N-aryl substitution; analogs cannot substitute. N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide (CAS 606091-90-1) provides the authentic 4-ethylphenyl congener for anti-TMV and SAT programs. • Defined anti-TMV protection hierarchy position for analog comparison. • Benchmarks alkyl chain effects on solubility, permeability, protein binding. • Distinct steric/electronic profile for SAT target optimization. Full analytical characterization; bulk quantities by inquiry.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B13116394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CSN=N2
InChIInChI=1S/C11H11N3OS/c1-2-8-3-5-9(6-4-8)12-11(15)10-7-16-14-13-10/h3-7H,2H2,1H3,(H,12,15)
InChIKeyIORANNDCOYLTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide Overview


N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide (CAS 606091-90-1) is a heterocyclic compound belonging to the 1,2,3-thiadiazole-4-carboxamide class, characterized by a five-membered 1,2,3-thiadiazole core with a 4-ethylphenyl substituent on the carboxamide nitrogen . This specific substitution pattern distinguishes it from other in-class analogs and positions it as a scaffold of interest in medicinal chemistry for its potential in targeting serine acetyltransferase (SAT) and exhibiting antiviral activity against the tobacco mosaic virus (TMV) [1][2].

1,2,3-Thiadiazole-4-carboxamide scaffold for SAR exploration
Anti-TMV protection screening study fit
SAT inhibitor target study fit

SAR-Driven Specificity vs. Analogs


The biological activity of 1,2,3-thiadiazole-4-carboxamide derivatives is exquisitely sensitive to the nature of the N-aryl substituent, as demonstrated by structure-activity relationship (SAR) studies [1]. Even minor modifications, such as replacing the 4-ethyl group with a 4-fluoro, 4-chloro, or 4-methyl group, can drastically alter a compound's potency, target selectivity, and physicochemical profile. For instance, in anti-TMV assays, the protection effect ranking was ninamycin > 2-fluorophenyl > cyclopropyl > isopropyl > ribavirin > 4-ethylphenyl, indicating that the 4-ethylphenyl substituent confers a specific, albeit moderate, protective profile distinct from other halogen or alkyl variants [1]. Consequently, procurement for SAR exploration or target-specific assays requires the exact compound, as generic substitutions cannot be assumed to yield comparable biological or physicochemical data.

N-aryl substituent sensitivity: minor modifications may shift biological profile and target selectivity
Anti-TMV protection profile: ranking differs among alkyl/halogen variants and may not transfer
Physicochemical behavior: molecular weight and lipophilicity differences can alter solubility and permeability

Differentiation Evidence Against Key Analogs


Distinct Physicochemical Profile: LogP and MW

N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide possesses a distinct physicochemical profile compared to its closest analogs, which can influence its behavior in biological assays and formulation. The target compound (MW: 233.29 g/mol) has a higher molecular weight than the 4-chloro analog (MW: 239.68 g/mol) and the 4-methyl analog (MW: 219.26 g/mol) . The ethyl substituent contributes to a calculated logP that is intermediate between the more lipophilic chloro and the less lipophilic methyl derivatives, offering a unique balance of hydrophobicity for membrane permeability studies.

Physicochemical Profile
Data to verify
Intermediate MW (233.29 g/mol) and lipophilicity between 4-chloro and 4-methyl analogs
Influences solubility and permeability screening
Calculated properties based on molecular formula
Medicinal Chemistry Physicochemical Property Analysis SAR Studies

Anti-TMV Protection Effect Ranking

In a comparative study of 1,2,3-thiadiazole derivatives against tobacco mosaic virus (TMV), the 4-ethylphenyl substituent conferred a distinct protection effect profile [1]. The SAR study ranked the protection effect of various N-aryl substituents, placing the 4-ethylphenyl analog in a specific position relative to other common substituents. The observed order of protection effect was: ninamycin > 2-fluorophenyl > cyclopropyl > isopropyl > ribavirin > 4-ethylphenyl. This data demonstrates that the 4-ethylphenyl derivative provides a measurable, though moderate, level of protection that is quantitatively different from the 2-fluorophenyl, cyclopropyl, and isopropyl analogs, which showed superior protective effects.

Anti-TMV Protection
Class-level inference
Ranked after ribavirin; specific protection not quantified
Supports SAR-based substituent ranking
In vivo protection effect ranking
Antiviral Research Plant Virology Agrochemical Discovery

SAT Inhibition Potential

The 1,2,3-thiadiazole-4-carboxamide scaffold is a key pharmacophore for inhibiting bacterial serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis and a promising target for antibiotic adjuvants [1]. While the specific inhibitory activity of N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide has not been directly reported, a closely related derivative, N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (SAT-IN-3), has been identified as a potent SAT inhibitor . The SAR campaign around this hit compound suggests that modifications to the N-aryl group, such as the 4-ethylphenyl substitution, are critical for modulating target binding and overall toxicity.

SAT Inhibition Potential
Class-level inference
Not directly reported for target compound
Relevant for SAR hit-to-lead optimization
Related analog SAT-IN-3 reported as inhibitor
Antibacterial Adjuvants Cysteine Biosynthesis Enzyme Inhibition

Research and Procurement Scenarios


Anti-TMV SAR Probe

The compound is ideally suited as a specific probe in structure-activity relationship (SAR) studies for developing novel anti-TMV agents. As demonstrated by class-level data, the 4-ethylphenyl substituent occupies a defined position in the protection effect hierarchy, allowing researchers to systematically compare the impact of alkyl chain length and branching on antiviral potency [1]. Procurement enables direct, quantitative comparison with analogs bearing 2-fluorophenyl, cyclopropyl, and isopropyl groups to elucidate the optimal substituent for in vivo protection.

Physicochemical Property Control

Due to its distinct molecular weight and calculated lipophilicity relative to 4-chloro and 4-methyl analogs, N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide serves as a critical control compound for optimizing physicochemical properties [1]. Researchers can use this compound to benchmark the effects of increasing alkyl chain length on solubility, permeability, and plasma protein binding, thereby guiding the selection of lead candidates with improved drug-like properties.

SAT Inhibitor SAR Tool Compound

As part of a medicinal chemistry campaign targeting bacterial serine acetyltransferase (SAT), this compound represents a key intermediate for SAR exploration [1]. Its procurement allows for the systematic variation of the N-aryl substituent to fine-tune target binding, selectivity, and mitigate toxicity observed in early hit compounds. The 4-ethylphenyl group offers a distinct steric and electronic environment compared to the nitro-thiazole hit, providing valuable insight into the chemical space around this promising antibacterial target.

Application
Selection Property
Validation Focus
Anti-TMV SAR studies
N-aryl protection effect ranking
In vivo protection assay comparison
Physicochemical property optimization
Molecular weight and logP range
Solubility and permeability profiling
SAT inhibitor series exploration
Target binding and selectivity modulation
Enzyme inhibition and cytotoxicity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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